(5-Hydroxy-3-methyl-1-m-tolyl-1H-pyrazol-4-yl)-acetic acid
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Overview
Description
(5-Hydroxy-3-methyl-1-m-tolyl-1H-pyrazol-4-yl)-acetic acid is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Hydroxy-3-methyl-1-m-tolyl-1H-pyrazol-4-yl)-acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-methyl-1-m-tolyl-1H-pyrazole with a suitable acetic acid derivative in the presence of a catalyst. The reaction conditions may include:
- Temperature: 80-120°C
- Solvent: Ethanol or methanol
- Catalyst: Acidic or basic catalyst such as sulfuric acid or sodium hydroxide
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters and purification steps is crucial to achieve high-quality product.
Chemical Reactions Analysis
Types of Reactions
(5-Hydroxy-3-methyl-1-m-tolyl-1H-pyrazol-4-yl)-acetic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of functional groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in methanol
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce halogen atoms or other functional groups.
Scientific Research Applications
(5-Hydroxy-3-methyl-1-m-tolyl-1H-pyrazol-4-yl)-acetic acid has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.
Material Science: Component in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (5-Hydroxy-3-methyl-1-m-tolyl-1H-pyrazol-4-yl)-acetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely based on the compound’s structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
- (5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-acetic acid
- (5-Hydroxy-3-methyl-1-p-tolyl-1H-pyrazol-4-yl)-acetic acid
Uniqueness
(5-Hydroxy-3-methyl-1-m-tolyl-1H-pyrazol-4-yl)-acetic acid is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.
Properties
IUPAC Name |
2-[5-methyl-2-(3-methylphenyl)-3-oxo-1H-pyrazol-4-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-8-4-3-5-10(6-8)15-13(18)11(7-12(16)17)9(2)14-15/h3-6,14H,7H2,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISLFLORXZORDPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=C(N2)C)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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